8-(2,5-dimethoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
This compound belongs to the 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione scaffold, a class of heterocyclic molecules studied for their diverse pharmacological profiles. Structurally, it features:
- 1-Methyl and 7-phenyl substituents at positions 1 and 7, respectively.
- A 2,5-dimethoxyphenyl group at position 8, distinguishing it from analogs with other aryl/alkyl substitutions.
- A fused imidazo-purine core, which enables interactions with biological targets like serotonin receptors and kinases .
Properties
IUPAC Name |
6-(2,5-dimethoxyphenyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O4/c1-25-19-18(20(28)24-22(25)29)26-12-16(13-7-5-4-6-8-13)27(21(26)23-19)15-11-14(30-2)9-10-17(15)31-3/h4-12H,1-3H3,(H,24,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOIXFDKZHKYPEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N3C=C(N(C3=N2)C4=C(C=CC(=C4)OC)OC)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-(2,5-dimethoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazopurine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the dimethoxyphenyl group: This step often involves a substitution reaction where a dimethoxyphenyl moiety is introduced to the imidazopurine core.
Addition of the methyl and phenyl groups: These groups can be added through alkylation and arylation reactions, respectively.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
8-(2,5-Dimethoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include acids, bases, and specific catalysts that facilitate the desired transformations .
Scientific Research Applications
8-(2,5-Dimethoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biology: It is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 8-(2,5-dimethoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to the disruption of critical cellular pathways, resulting in therapeutic effects such as the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural variations among analogs occur at position 8 (aryl/alkyl groups) and positions 1/3/7 (methyl, phenyl, or other substituents). Below is a comparative analysis:
Key Observations :
- Substituent Position Matters : Fluorine at the ortho position (AZ-853) enhances 5-HT1A affinity compared to meta-trifluoromethyl (AZ-861), but the latter shows stronger functional agonism .
- Chain Length & Flexibility : Longer alkyl chains (e.g., pentyl in 3i) improve receptor binding kinetics but may reduce metabolic stability .
- Aryl Group Electronics : Electron-donating groups (e.g., methoxy in the target compound) could enhance π-π stacking with receptor pockets, whereas electron-withdrawing groups (e.g., trifluoromethyl) may alter binding specificity .
Pharmacological Profiles
Antidepressant Activity
- Compound 3i : Showed dose-dependent antidepressant effects in the forced swim test (FST) at 2.5–5 mg/kg, attributed to 5-HT1A/5-HT7 receptor modulation .
- AZ-853/AZ-861 : Both exhibited FST efficacy, but AZ-853’s superior brain penetration correlated with stronger antidepressant effects despite weaker receptor agonism .
- Target Compound: The 2,5-dimethoxyphenyl group may enhance serotonin receptor affinity relative to mono-methoxy or halogenated analogs, though in vivo validation is needed.
Kinase Inhibition
- ALTA_2 (8-(4-hydroxybutyl)-): Demonstrated EphB4 inhibition, suggesting the scaffold’s adaptability to kinase targets. The target compound’s dimethoxyphenyl group might sterically hinder kinase binding compared to smaller substituents .
Side Effects
- AZ-853: Induced weight gain and α1-adrenolytic effects (hypotension), while AZ-861 caused lipid disturbances . The target compound’s methoxy groups could mitigate these effects by reducing off-target interactions.
Pharmacokinetic and Physicochemical Properties
- Lipophilicity : Fluorinated derivatives (e.g., AZ-861, logD ~3.5) showed moderate blood-brain barrier penetration, while hydroxyalkyl analogs (e.g., ALTA_2) had reduced CNS uptake due to higher polarity .
- Metabolic Stability : Piperazinylalkyl derivatives (e.g., 3i) exhibited moderate stability in human liver microsomes (HLM), whereas methoxyaryl groups (as in the target compound) may slow oxidative metabolism .
- Solubility : Hydroxyphenyl derivatives (e.g., CAS 728016-15-7) have predicted aqueous solubility challenges (pKa ~9.11), whereas methoxy groups in the target compound could improve solubility via hydrogen bonding .
Biological Activity
8-(2,5-Dimethoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound classified under imidazopurines. This compound exhibits a unique structure characterized by the presence of a dimethoxyphenyl group, a methyl group, and a phenyl group attached to an imidazopurine core. Its potential biological activities have garnered attention in medicinal chemistry and pharmacology.
The biological activity of this compound primarily involves its interaction with various molecular targets such as enzymes and receptors. It is known to inhibit specific enzyme activities by binding to their active sites, thus blocking substrate access. This inhibition can disrupt critical cellular pathways, leading to therapeutic effects such as apoptosis induction in cancer cells. The compound's mechanism suggests potential applications in cancer therapy and other therapeutic areas.
Pharmacological Properties
Research indicates that derivatives of imidazopurine compounds, including 8-(2,5-dimethoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, exhibit significant pharmacological properties:
- Antidepressant Activity : Studies have shown that similar compounds demonstrate antidepressant-like effects in animal models. For example, related derivatives were evaluated for their activity in the forced swim test (FST), indicating their potential as antidepressants through serotonin receptor modulation .
- Anticancer Potential : The compound is being investigated for its ability to inhibit pathways involved in cancer cell proliferation. Its structural features suggest it may interfere with tumor growth by targeting specific enzymes linked to cancer metabolism .
Case Studies and Research Findings
Several studies have explored the biological activity of imidazopurine derivatives:
- Study on Antidepressant-Like Effects : A study conducted on two novel derivatives (AZ-853 and AZ-861) showed they exhibited antidepressant-like activity mediated by 5-HT1A receptor activation. The findings indicated that these compounds could serve as potential antidepressants with distinct pharmacokinetic profiles .
- Anticancer Research : Preliminary investigations into the anticancer properties of similar compounds revealed their capacity to inhibit specific cancer cell lines. These studies highlight the necessity for further research into their mechanisms and therapeutic applications .
Data Table: Biological Activity Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
